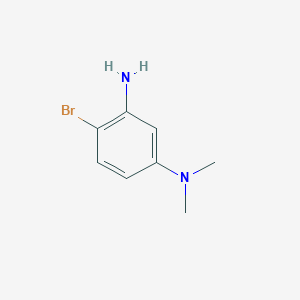
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of 1,3-benzenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom, and the amino group is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine typically involves the bromination of N1,N1-dimethyl-1,3-benzenediamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced products.
Applications De Recherche Scientifique
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N1,N1-dimethyl-1,3-benzenediamine
- 4-Fluoro-N1,N1-dimethyl-1,3-benzenediamine
- 4-Iodo-N1,N1-dimethyl-1,3-benzenediamine
Uniqueness
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
4-bromo-1-N,1-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
Clé InChI |
XZSNSKNPJUQZIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


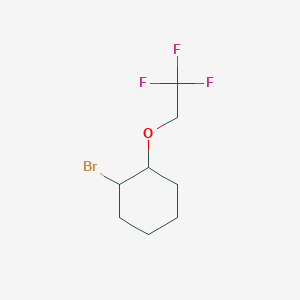
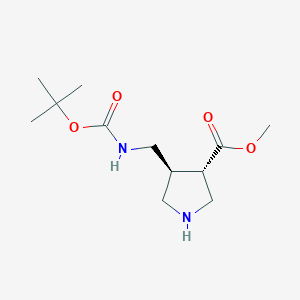
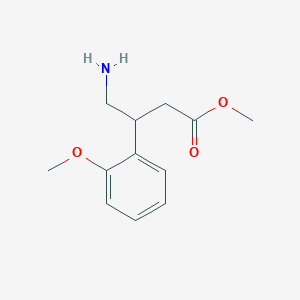
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
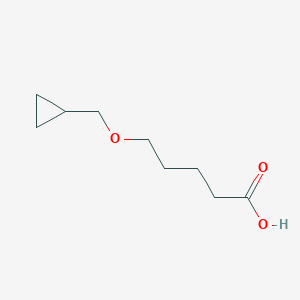
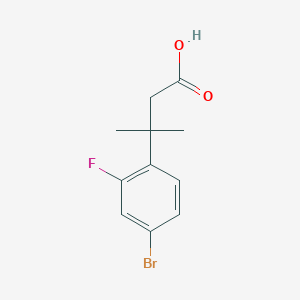

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
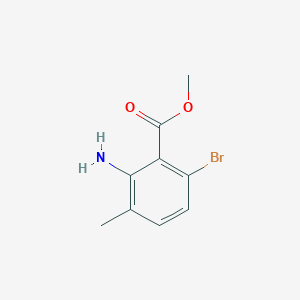
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
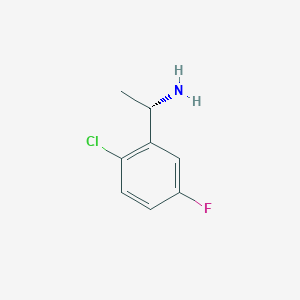
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
